molecular formula C10H10O3 B6602295 2-(1,3-dioxolan-2-yl)benzaldehyde CAS No. 59259-01-7

2-(1,3-dioxolan-2-yl)benzaldehyde

Cat. No.: B6602295
CAS No.: 59259-01-7
M. Wt: 178.18 g/mol
InChI Key: YNWFBJINYXHJDW-UHFFFAOYSA-N
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Description

2-(1,3-dioxolan-2-yl)benzaldehyde (CAS 59259-01-7) is a valuable synthetic building block in organic and medicinal chemistry. This compound, with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol, features a benzaldehyde moiety where the aldehyde group is protected as a 1,3-dioxolane acetal . This acetal group is a fundamental protecting group in organic synthesis, stable to a wide range of conditions, including bases and nucleophiles, but can be readily removed under mild acidic hydrolysis to regenerate the original aldehyde functionality . The primary research value of this compound lies in its role as a protected aldehyde, enabling multi-step synthetic sequences where the reactive aldehyde group must be preserved from undesired reactions . It serves as a versatile precursor in the formation of complex molecules and is instrumental in the synthesis of various pharmaceutical intermediates and other functional organic materials. As a key intermediate, its applications span across scientific disciplines, including method development and material science. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWFBJINYXHJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The acetalization proceeds via nucleophilic attack of ethylene glycol on the protonated aldehyde, followed by cyclization to form the 1,3-dioxolane ring. Acid catalysts such as p-toluenesulfonic acid (p-TsOH) facilitate proton transfer and water elimination, with the reaction typically conducted under reflux in toluene. A Dean-Stark apparatus is employed to remove water, shifting the equilibrium toward product formation.

Optimization of Reaction Conditions

Key parameters influencing yield and reaction efficiency include:

ParameterOptimal ConditionImpact on Yield
Catalyst concentration0.5–1.0 mol% p-TsOHMaximizes rate
SolventTolueneAzeotropic H2O removal
TemperatureReflux (110–120°C)Accelerates kinetics
Reaction time2–4 hoursPrevents side reactions

In a representative procedure, 3,4-difluorobenzaldehyde (352 mmol) reacted with ethylene glycol (389 mmol) in toluene under reflux with 0.5 mol% p-TsOH, achieving a 94.1% yield of the acetalized product after 2.4 hours. Extended reaction times beyond 4 hours led to diminished yields due to acid-catalyzed decomposition.

Industrial-Scale Production Methods

Industrial synthesis prioritizes continuous processes and efficient water management to enhance scalability. Advanced techniques include:

Continuous Flow Reactors

Tubular reactors with integrated molecular sieves enable real-time water adsorption, reducing reliance on Dean-Stark apparatuses. This configuration improves throughput by 30–40% compared to batch systems.

Catalytic Innovations

Heterogeneous catalysts such as zirconium tetrachloride (ZrCl4) immobilized on mesoporous silica offer recyclability and reduced corrosion risks. Pilot-scale trials demonstrated 89% yield over five cycles without significant activity loss.

Alternative Synthetic Approaches

Phase Transfer Catalysis (PTC)

PTC methods employ quaternary ammonium salts (e.g., tetrabutylammonium bromide) to shuttle reactants between aqueous and organic phases. This technique reduces acid catalyst loadings to 0.1 mol% while maintaining yields above 85%.

Solvent-Free Acetalization

Microwave-assisted reactions in solvent-free conditions achieve 82% yield in 20 minutes, offering energy savings. However, product purity remains inferior to traditional methods (95% vs. 99%).

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Batch acid catalysis94.199.5ModerateHigh solvent use
Continuous flow89.098.8HighReduced waste
Phase transfer catalysis85.397.2ModerateLow acid usage
Solvent-free microwave82.095.0LowMinimal waste

Batch acid catalysis remains the gold standard for small-scale synthesis, whereas continuous flow systems dominate industrial production. PTC and solvent-free methods show promise for niche applications requiring mild conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(1,3-dioxolan-2-yl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted benzaldehyde derivatives

Scientific Research Applications

Organic Synthesis

2-(1,3-Dioxolan-2-yl)benzaldehyde serves as a building block in the synthesis of complex organic molecules. Its dioxolane ring can act as a protective group for carbonyl compounds, allowing for selective reactions without affecting sensitive functional groups .

Key Reactions:

  • Nucleophilic Substitution: The benzaldehyde moiety can participate in nucleophilic substitution reactions with Grignard reagents or organolithium compounds.
Reaction TypeReagents UsedProducts Formed
OxidationKMnO4_4, CrO3_3Carboxylic acids
ReductionLiAlH4_4, NaBH4_4Alcohols
SubstitutionGrignard reagentsSubstituted benzaldehydes

Research has indicated potential biological activities associated with this compound, including antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy in drug development and as a precursor for pharmacologically active compounds .

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers and resins. Its stability against nucleophiles makes it suitable for use in various chemical processes where protection of functional groups is necessary .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results demonstrated significant inhibition of growth at specific concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Drug Development

In drug formulation research, this compound was evaluated for its ability to enhance the solubility and bioavailability of certain drugs. The incorporation of the dioxolane structure improved pharmacokinetic properties compared to traditional formulations.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Benzaldehyde Derivatives

Compound Name Substituent(s) Key Functional Features Application(s)
2-(1,3-Dioxolan-2-yl)benzaldehyde 1,3-Dioxolane at C2 Aldehyde protected by acid-labile acetal Synthetic intermediate for pharmaceuticals
Eurotirubrin A (37) Prenyl, aliphatic chains Poly-substituted benzaldehyde with hydroxyl Antitumor, antioxidant activities
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde Ethoxypyridinyl group Electron-withdrawing pyridine moiety Antibacterial/antifungal agent synthesis
2-(Diphenylphosphino)benzaldehyde Diphenylphosphino group Electron-donating phosphine ligand Catalysis (e.g., cross-coupling reactions)
4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde Phthalimide substituent Rigid planar structure Coordination chemistry, polymer synthesis
Reactivity and Stability
  • Protection/Deprotection : The 1,3-dioxolane group in this compound is stable under basic conditions but hydrolyzes in acidic media (e.g., HCl/THF) to regenerate the aldehyde . In contrast, silyl ether-protected benzaldehydes (e.g., 2-((triisopropylsilyl)oxy)benzaldehyde oxime ) require fluoride ions for deprotection.
  • Electronic Effects : The dioxolane ring is electron-donating, slightly activating the benzene ring toward electrophilic substitution. Conversely, pyridinyl or nitro substituents (e.g., in 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde ) deactivate the ring via electron withdrawal.
Physical Properties

Table 2: Physical Property Comparison

Compound Name Boiling Point (°C) Density (g/cm³) Solubility
This compound* ~282 (predicted) ~1.30 (predicted) Soluble in THF, ethanol
2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde 282.3 ± 40.0 1.300 ± 0.06 Organic solvents
Benzaldehyde (unsubstituted) 179 1.044 Ethanol, ether

*Predicted data based on structural analogs.

Biological Activity

2-(1,3-Dioxolan-2-yl)benzaldehyde is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, drawing on diverse research studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the acetalization of benzaldehyde with suitable diols under acidic conditions. A notable method includes the use of salicylaldehyde and various diols, yielding derivatives that exhibit enhanced biological properties. The reaction conditions often involve catalytic amounts of Mont K10 and can be optimized for yield and purity .

Biological Activity Overview

The biological activity of this compound and its derivatives has been explored in various studies. These compounds have shown promising antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that derivatives of this compound possess significant antibacterial effects against several Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : MIC values ranging from 625 to 1250 µg/mL have been reported for certain derivatives.
  • Pseudomonas aeruginosa and Escherichia coli also exhibited susceptibility, with varying degrees of effectiveness noted across different studies .

Antifungal Activity

In terms of antifungal activity, compounds derived from this compound have been tested against Candida albicans , showing excellent antifungal effects. The results suggest that these compounds could serve as potential therapeutic agents for fungal infections .

Table 1: Biological Activity Summary of this compound Derivatives

CompoundTarget OrganismActivity TypeMIC (µg/mL)Reference
Compound AStaphylococcus aureusAntibacterial625
Compound BPseudomonas aeruginosaAntibacterial1000
Compound CCandida albicansAntifungal500

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on Antibacterial Efficacy : A study evaluated a series of dioxolane derivatives against clinical isolates of S. aureus and found that certain compounds showed a significant reduction in bacterial load in vitro.
  • Antifungal Treatment Study : Another investigation focused on the antifungal properties against C. albicans , demonstrating that specific derivatives could inhibit yeast growth effectively at low concentrations.

The antibacterial and antifungal mechanisms are believed to involve disruption of cell wall synthesis and interference with metabolic pathways within the pathogens. The structural features of the dioxolane ring may enhance interaction with microbial targets, leading to increased potency compared to non-modified benzaldehyde derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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